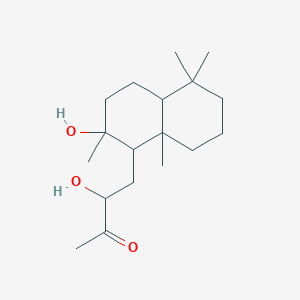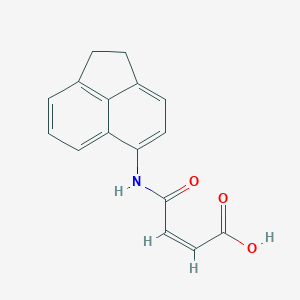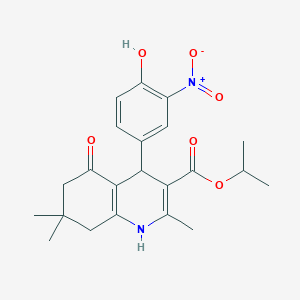
3-hydroxy-4-(2-hydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-4-(2-hydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)-2-butanone, commonly known as HHCB, is a synthetic fragrance compound that is widely used in personal care and household products. It is a member of the polycyclic musk family and is known for its pleasant scent and ability to mask unpleasant odors. In recent years, HHCB has gained attention in scientific research due to its potential effects on human health and the environment.
作用機序
HHCB acts as an agonist for the human androgen receptor and has been shown to interfere with the endocrine system. It has also been shown to have estrogenic effects and can disrupt the normal functioning of hormones in the body.
Biochemical and Physiological Effects:
HHCB has been shown to have a range of biochemical and physiological effects on the body. Studies have shown that it can cause changes in gene expression, alter the levels of certain enzymes in the body, and affect the immune system. It has also been shown to have neurotoxic effects and can affect the development of the nervous system.
実験室実験の利点と制限
HHCB has several advantages for use in lab experiments, including its stability and ability to be easily synthesized. However, it also has several limitations, including its potential to interfere with the endocrine system and cause adverse effects on human health.
将来の方向性
There are several future directions for research on HHCB, including the development of alternative fragrances that are less harmful to human health and the environment. Further studies are also needed to understand the potential effects of HHCB on human health and the environment, and to develop strategies for reducing its presence in wastewater and other environmental sources.
In conclusion, HHCB is a synthetic fragrance compound that has gained attention in scientific research due to its potential effects on human health and the environment. It is synthesized through a multistep process and is commonly used in personal care and household products. Studies have shown that HHCB can accumulate in the body and has the potential to cause adverse effects on human health. Further research is needed to understand the potential effects of HHCB on human health and the environment, and to develop strategies for reducing its presence in environmental sources.
合成法
HHCB is synthesized through a multistep process that involves the reaction of cyclododecanone with methyl ethyl ketone, followed by hydrogenation and cyclization. The resulting product is purified and used as a fragrance ingredient in various products.
科学的研究の応用
HHCB has been extensively studied in scientific research due to its potential effects on human health and the environment. It is commonly found in wastewater treatment plants, surface water, and sediments, and has been detected in human urine and breast milk. Studies have shown that HHCB can accumulate in the body and has the potential to cause adverse effects on human health.
特性
IUPAC Name |
3-hydroxy-4-(2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-12(19)13(20)11-15-17(4)9-6-8-16(2,3)14(17)7-10-18(15,5)21/h13-15,20-21H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNJGOLEZIMEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1C2(CCCC(C2CCC1(C)O)(C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-4-(2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)butan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[4-(3,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4941639.png)

![2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4941655.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941664.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4941673.png)
![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4941677.png)
![11-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4941696.png)
![(3R*,4R*)-1-[(2-methyl-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4941697.png)

![N-(4-butoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4941708.png)
![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B4941715.png)
![3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B4941731.png)

![3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4941746.png)